molecular formula C7H3ClN2O3 B11810163 7-Chloro-5-nitrobenzo[d]oxazole

7-Chloro-5-nitrobenzo[d]oxazole

Cat. No.: B11810163
M. Wt: 198.56 g/mol
InChI Key: HWBXAXYHJHRZNP-UHFFFAOYSA-N
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Description

7-Chloro-5-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with chlorine and nitro substituents at the 7th and 5th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chlorophenol with nitroacetic acid under acidic conditions to form the desired benzoxazole ring. The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoxazoles.

    Reduction: Formation of 7-chloro-5-aminobenzo[d]oxazole.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

7-Chloro-5-nitrobenzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-5-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine substituent may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-nitrobenzo[d]oxazole
  • 7-Chloro-4-nitrobenzo[d]oxazole
  • 5-Nitrobenzo[d]oxazole

Uniqueness

7-Chloro-5-nitrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups enhances its reactivity and potential for diverse applications compared to other benzoxazole derivatives.

Properties

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

7-chloro-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H

InChI Key

HWBXAXYHJHRZNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Cl)[N+](=O)[O-]

Origin of Product

United States

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